molecular formula C8H12O2 B14477622 2-Ethoxy-3-methylcyclopent-2-en-1-one CAS No. 67923-55-1

2-Ethoxy-3-methylcyclopent-2-en-1-one

Cat. No.: B14477622
CAS No.: 67923-55-1
M. Wt: 140.18 g/mol
InChI Key: JSMWJHCOWHXYML-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is a cyclopentenone derivative, characterized by an ethoxy group and a methyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-3-methylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopent-2-en-1-one: A structurally similar compound with a methyl group instead of an ethoxy group.

    2-Hydroxy-3-methyl-2-cyclopenten-1-one: Another related compound with a hydroxyl group.

Uniqueness

2-Ethoxy-3-methylcyclopent-2-en-1-one is unique due to the presence of both an ethoxy group and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

67923-55-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-3-10-8-6(2)4-5-7(8)9/h3-5H2,1-2H3

InChI Key

JSMWJHCOWHXYML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CCC1=O)C

Origin of Product

United States

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